![molecular formula C19H22N6O2S B2777736 5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891128-58-8](/img/structure/B2777736.png)
5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one class of compounds. This class of compounds is known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a triazolopyrimidinone core, which is a fused ring system containing a triazole ring and a pyrimidinone ring. It also has a phenylpiperazine moiety and a thioether linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence its properties .Scientific Research Applications
Enzyme Inhibition
One notable application of related derivatives is as inhibitors of specific enzymes. For instance, compounds synthesized from similar structures have been evaluated as potential inhibitors of 15-lipoxygenase (15-LO), which is significant in the research of inflammatory and cardiovascular diseases (Asghari et al., 2016). These compounds exhibit inhibitory activity, suggesting their potential utility in developing treatments for conditions mediated by 15-LO.
Antimicrobial Activity
Another significant area of research is the exploration of these compounds' antimicrobial properties. Novel derivatives have been synthesized and evaluated against a variety of bacterial and fungal strains, showing promising antimicrobial activity. This highlights their potential as a basis for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Patel, Kumari, & Patel, 2012).
Anticancer Properties
The anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their efficacy against specific cancer cell lines have been investigated, revealing that almost all tested compounds exhibit antitumor activity. This includes significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, suggesting the therapeutic potential of these compounds in cancer treatment (Abdellatif et al., 2014).
Anti-Inflammatory Activity
Derivatives have also been synthesized and assessed for their anti-inflammatory properties, specifically their ability to inhibit 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which play a significant role in inflammatory diseases. Some compounds displayed potent inhibitory activities, highlighting their potential as anti-inflammatory agents (Rahmouni et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-13-14(2)25-18(20-17(13)27)21-22-19(25)28-12-16(26)24-10-8-23(9-11-24)15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3,(H,20,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOXCACOBGRQAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2777655.png)
![4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol](/img/structure/B2777657.png)

![7-(3-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2777661.png)

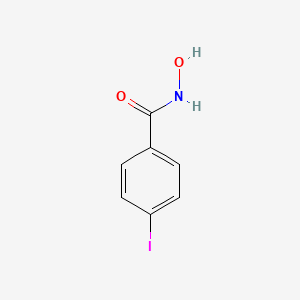
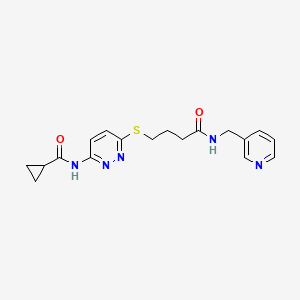
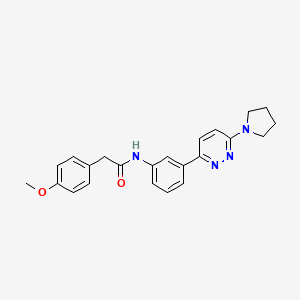
![N-[(5-Cyanothiophen-2-yl)methyl]but-2-ynamide](/img/structure/B2777668.png)

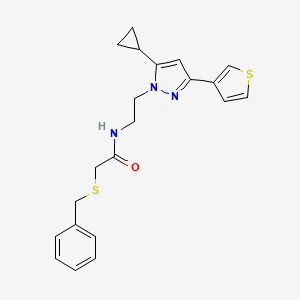
![[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B2777674.png)
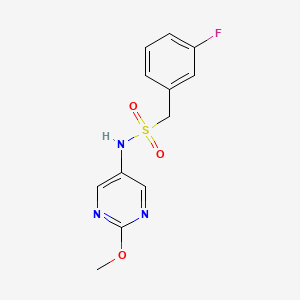
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,2,3,5,6-pentamethylbenzenesulfonamide](/img/structure/B2777676.png)